

Spectroscopic Data of 3-Buten-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-Buten-1-ol

Cat. No.: B139374

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This guide provides a comprehensive overview of the spectroscopic data for **3-buten-1-ol**, tailored for researchers, scientists, and drug development professionals. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Experimental protocols and visualizations of the analytical workflow are also included to provide a complete picture of the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **3-buten-1-ol**, both ^1H (proton) and ^{13}C (carbon-13) NMR spectra are crucial for its structural elucidation.

^1H NMR Data

Proton NMR spectroscopy of **3-buten-1-ol** reveals five distinct signals corresponding to the different types of protons in the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl_3) at 400 MHz.^[1]

Table 1: ^1H NMR Spectroscopic Data for **3-Buten-1-ol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.86 - 5.76	m	1H	H-3
5.13 - 5.05	m	2H	H-4
3.68	t, J=6.4 Hz	2H	H-1
2.30	q, J=6.6 Hz	2H	H-2
1.85	s	1H	-OH

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and temperature.

¹³C NMR Data

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. The ¹³C NMR spectrum of **3-buten-1-ol** shows four distinct signals, corresponding to the four carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **3-Buten-1-ol**

Chemical Shift (δ) ppm	Assignment
134.8	C-3
117.2	C-4
61.8	C-1
38.6	C-2

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3-buten-1-ol** exhibits characteristic absorption bands for the hydroxyl and alkene functional groups.

Table 3: Key IR Absorption Bands for **3-Buten-1-ol**

Wavenumber (cm ⁻¹)	Description	Functional Group
3330 (broad)	O-H stretch	Alcohol
3078	=C-H stretch	Alkene
2927	C-H stretch (sp ³)	Alkane
1643	C=C stretch	Alkene
1430	CH ₂ bend	Alkane
1058	C-O stretch	Alcohol
995, 914	=C-H bend (out-of-plane)	Alkene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common method used for the mass spectral analysis of **3-buten-1-ol**. The molecular ion peak ($[M]^+$) is observed at m/z 72, corresponding to the molecular weight of the compound.[\[2\]](#)[\[3\]](#)

Table 4: Major Fragments in the Mass Spectrum of **3-Buten-1-ol**

m/z	Relative Intensity	Possible Fragment
72	Low	$[C_4H_8O]^+$ (Molecular Ion)
57	Moderate	$[C_4H_9]^+$
44	High	$[C_2H_4O]^+$
41	High	$[C_3H_5]^+$ (Allyl cation)
31	High	$[CH_2OH]^+$

Experimental Protocols

Detailed experimental procedures are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **3-buten-1-ol** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the NMR tube.
- Cap the tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

Data Acquisition:

- Instrument: A 400 MHz NMR spectrometer is typically used.^[1]
- ^1H NMR: Standard parameters for a one-dimensional proton experiment are used. The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
- ^{13}C NMR: A proton-decoupled carbon experiment is performed. The spectral width is set to encompass the expected carbon chemical shifts (e.g., 0-150 ppm). A larger number of scans is typically required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a drop of neat **3-buten-1-ol** onto one salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.
- Mount the salt plates in the sample holder of the IR spectrometer.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- A background spectrum of the empty sample compartment is first recorded.
- The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

Mass Spectrometry

Sample Introduction:

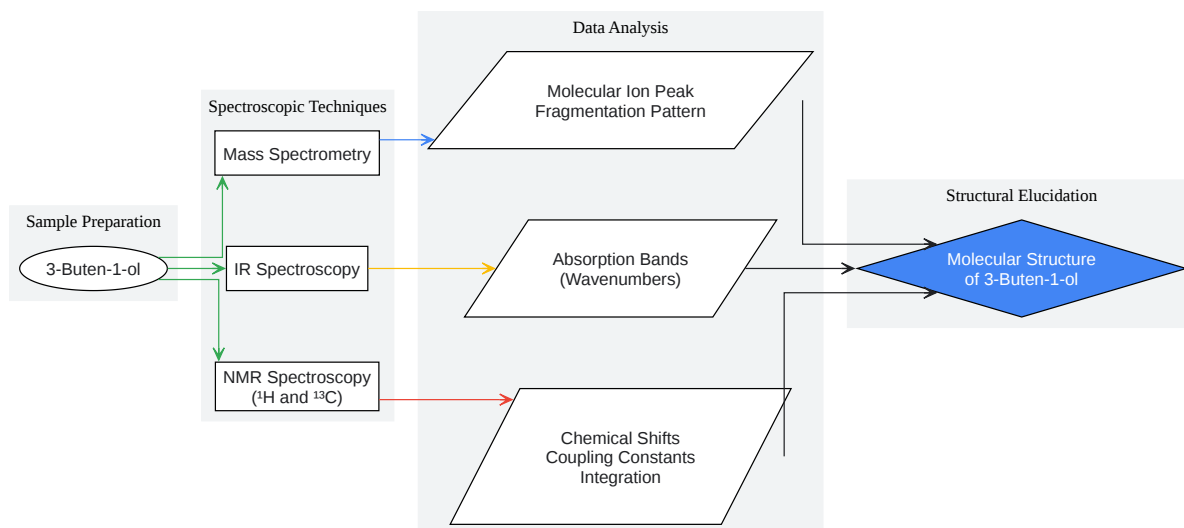
- For a volatile liquid like **3-buten-1-ol**, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) can be used.

Data Acquisition (Electron Ionization - EI):

- Ionization Energy: A standard electron energy of 70 eV is used to ionize the sample molecules.^[2]
- Mass Analyzer: A quadrupole or time-of-flight mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
- The detector records the abundance of each ion, and the data is plotted as a mass spectrum.

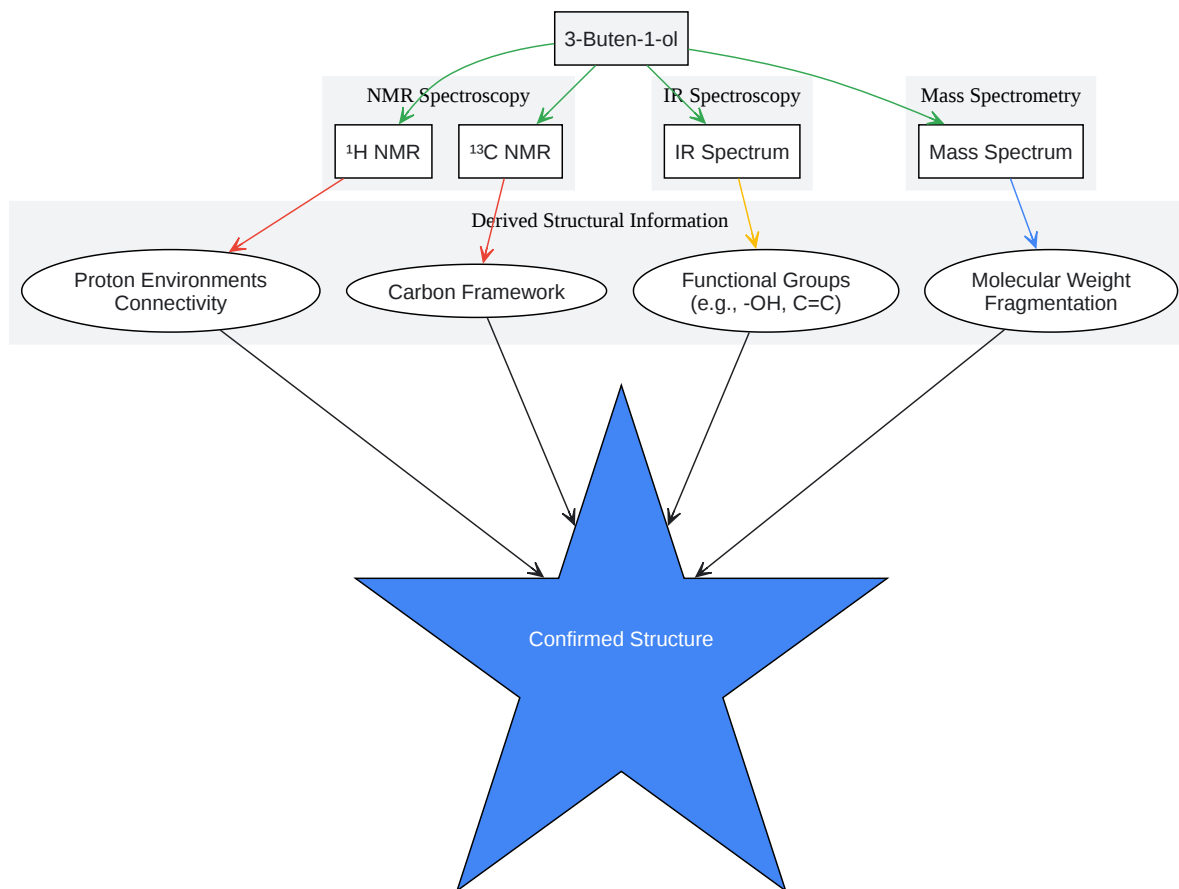
Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of **3-buten-1-ol**.



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Caption: Workflow for the spectroscopic analysis and structural elucidation of **3-buten-1-ol**.



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Caption: Logical flow of information from different spectroscopic techniques to confirm the structure.

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